molecular formula C20H21N3O B8586370 3-[2-(4-Methyl-1-piperazinyl)benzylidene]-2-indolinone

3-[2-(4-Methyl-1-piperazinyl)benzylidene]-2-indolinone

Cat. No.: B8586370
M. Wt: 319.4 g/mol
InChI Key: GVZDDZHOCZYDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-Methyl-1-piperazinyl)benzylidene]-2-indolinone is a useful research compound. Its molecular formula is C20H21N3O and its molecular weight is 319.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

3-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]-1H-indol-2-one

InChI

InChI=1S/C20H21N3O/c1-22-10-12-23(13-11-22)19-9-5-2-6-15(19)14-17-16-7-3-4-8-18(16)21-20(17)24/h2-9,14H,10-13H2,1H3,(H,21,24)

InChI Key

GVZDDZHOCZYDBT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2C=C3C4=CC=CC=C4NC3=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen in a dry round bottom flask fitted with a condensor and magnetic stir bar were placed 2-(4methyl-1-piperazinyl)-benzaldehyde (0.152 g, 0.75 g, 0.75 mmol), oxindole (0.104 g, 0.78 mmol) pyrrolidine (62 μL) and ethanol (7.0 mL). The mixture was heated to reflux for 16 hours, cooled and evaporated under reduced pressure. The residue was partitioned between ethyl acetate and water and the organic layer was washed with saturated aqueous sodium chloride (NaCl), dried over magnesium sulfate (MgSO4)1, filtered and absorbed onto 437 mg of silica gel. Elution with ethyl acetate (EtOAc) (125 mL), 1% methanol (CH3OH) in EtOAc (100 mL), 2% CH3OH in EtOAc (100 mL) and 4% CH3OH+1% triethylamine (Et3N) In EtOAc (50 mL) gave 280 mg of a yellow solid. Recrystallization from hot CH3OH gave the title product, m.p. 226-2280° C.
Quantity
0.152 g
Type
reactant
Reaction Step One
Quantity
62 μL
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Three

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